molecular formula C8H16N2O3S B14493396 Butyl 2-(carbamoylamino)-2-methylsulfanylacetate CAS No. 64732-02-1

Butyl 2-(carbamoylamino)-2-methylsulfanylacetate

Cat. No.: B14493396
CAS No.: 64732-02-1
M. Wt: 220.29 g/mol
InChI Key: JMRKQGFZOLKHDP-UHFFFAOYSA-N
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Description

Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate typically involves the reaction of butyl chloroformate with 2-(carbamoylamino)-2-methylsulfanylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(carbamoylamino)-2-methylsulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Butyl 2-(carbamoylamino)-2-methylsulfanylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atom in the molecule may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Butyl carbamate: Similar structure but lacks the methylsulfanyl group.

    Methyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with a methyl ester instead of a butyl ester.

    Ethyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with an ethyl ester instead of a butyl ester.

Uniqueness

Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is unique due to the presence of both the carbamate and methylsulfanyl groups, which confer distinct chemical and biological properties. The butyl ester group also influences its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

64732-02-1

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

butyl 2-(carbamoylamino)-2-methylsulfanylacetate

InChI

InChI=1S/C8H16N2O3S/c1-3-4-5-13-7(11)6(14-2)10-8(9)12/h6H,3-5H2,1-2H3,(H3,9,10,12)

InChI Key

JMRKQGFZOLKHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(NC(=O)N)SC

Origin of Product

United States

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